molecular formula C8H12 B12978200 Cyclobutane, 3-ethynyl-1,1-dimethyl- CAS No. 66438-88-8

Cyclobutane, 3-ethynyl-1,1-dimethyl-

Cat. No.: B12978200
CAS No.: 66438-88-8
M. Wt: 108.18 g/mol
InChI Key: PXEFRHXCZUHQRZ-UHFFFAOYSA-N
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Description

3-Ethynyl-1,1-dimethylcyclobutane is an organic compound with the molecular formula C8H12 It is a cycloalkane derivative featuring a cyclobutane ring substituted with an ethynyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-1,1-dimethylcyclobutane can be achieved through several methods. One common approach involves the alkylation of cyclobutane derivatives. For instance, starting with 1,1-dimethylcyclobutane, an ethynyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction typically requires a palladium catalyst, a base, and an appropriate ethynyl boron reagent under mild conditions.

Industrial Production Methods: Industrial production of 3-ethynyl-1,1-dimethylcyclobutane may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the selection of cost-effective reagents and catalysts is crucial for industrial viability.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-1,1-dimethylcyclobutane undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: Hydrogenation of the ethynyl group can yield alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethynyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under controlled conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum catalysts.

    Substitution: Nucleophiles like organolithium or Grignard reagents can be employed.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

3-Ethynyl-1,1-dimethylcyclobutane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Medicine: Investigated for its role in drug design and synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethynyl-1,1-dimethylcyclobutane involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, making the compound valuable in biochemical studies.

Comparison with Similar Compounds

Uniqueness: 3-Ethynyl-1,1-dimethylcyclobutane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a versatile compound in synthetic chemistry and various research applications.

Properties

CAS No.

66438-88-8

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

3-ethynyl-1,1-dimethylcyclobutane

InChI

InChI=1S/C8H12/c1-4-7-5-8(2,3)6-7/h1,7H,5-6H2,2-3H3

InChI Key

PXEFRHXCZUHQRZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)C#C)C

Origin of Product

United States

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